molecular formula C20H18N2O B10907026 N'-[(2E)-1-phenylpropan-2-ylidene]naphthalene-1-carbohydrazide

N'-[(2E)-1-phenylpropan-2-ylidene]naphthalene-1-carbohydrazide

Cat. No.: B10907026
M. Wt: 302.4 g/mol
InChI Key: RBDHHIRSBXDVPH-RCCKNPSSSA-N
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Description

N’~1~-[(E)-1-METHYL-2-PHENYLETHYLIDENE]-1-NAPHTHOHYDRAZIDE is a synthetic organic compound characterized by its unique structure, which includes a naphthalene ring and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-METHYL-2-PHENYLETHYLIDENE]-1-NAPHTHOHYDRAZIDE typically involves the condensation of 1-naphthohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’~1~-[(E)-1-METHYL-2-PHENYLETHYLIDENE]-1-NAPHTHOHYDRAZIDE may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-METHYL-2-PHENYLETHYLIDENE]-1-NAPHTHOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include substituted naphthohydrazides, naphthoquinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’~1~-[(E)-1-METHYL-2-PHENYLETHYLIDENE]-1-NAPHTHOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-METHYL-2-PHENYLETHYLIDENE]-1-NAPHTHOHYDRAZIDE involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Naphthohydrazides: Compounds with similar structures but different substituents on the naphthalene ring.

    Hydrazones: Compounds with a similar hydrazide functional group but different aromatic systems.

Uniqueness

N’~1~-[(E)-1-METHYL-2-PHENYLETHYLIDENE]-1-NAPHTHOHYDRAZIDE is unique due to its specific combination of a naphthalene ring and a hydrazide group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

N-[(E)-1-phenylpropan-2-ylideneamino]naphthalene-1-carboxamide

InChI

InChI=1S/C20H18N2O/c1-15(14-16-8-3-2-4-9-16)21-22-20(23)19-13-7-11-17-10-5-6-12-18(17)19/h2-13H,14H2,1H3,(H,22,23)/b21-15+

InChI Key

RBDHHIRSBXDVPH-RCCKNPSSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC2=CC=CC=C21)/CC3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)C1=CC=CC2=CC=CC=C21)CC3=CC=CC=C3

Origin of Product

United States

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